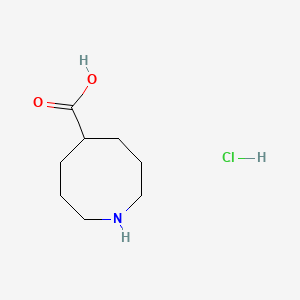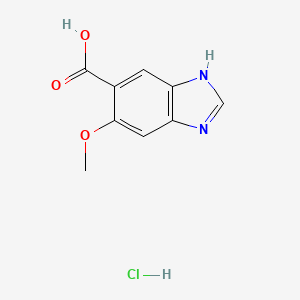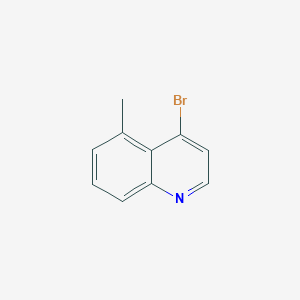
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative of quinazolinone, a heterocyclic compound. Quinazolinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazolinones is the Niementowski reaction, which involves the cyclization of anthranilic acid derivatives with amides . The boronic acid group can be introduced using Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents, can also be considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone core .
科学的研究の応用
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of (2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The quinazolinone core can interact with various biological targets, contributing to its diverse pharmacological activities .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one.
Boronic Acids: Other boronic acid derivatives used in Suzuki-Miyaura coupling.
Uniqueness
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to the combination of the quinazolinone core and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C10H11BN2O3 |
|---|---|
分子量 |
218.02 g/mol |
IUPAC名 |
(2,3-dimethyl-4-oxoquinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-6-12-9-5-7(11(15)16)3-4-8(9)10(14)13(6)2/h3-5,15-16H,1-2H3 |
InChIキー |
FUTYIAGCRGUOOJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C(=N2)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine hydrochloride](/img/structure/B13463641.png)

![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)


![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)
